2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Mechanism of Action
Target of Action
It is believed to function as an inhibitor of specific enzymes, such as cytochrome p450 enzymes .
Mode of Action
The exact mode of action of 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid remains elusive. It is thought to interact with its targets, potentially inhibiting the activity of certain enzymes
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it could impact a variety of biochemical pathways depending on the specific enzymes it targets .
Result of Action
It is thought to exhibit antioxidant properties, thereby potentially safeguarding cells against damage induced by free radicals .
Biochemical Analysis
Cellular Effects
It’s speculated that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid are not well-defined. The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-oxo-2-[3-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
Comparison: Compared to similar compounds, 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-3-2-4-7(5-6)10(11,12)13/h2-5,16H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJIHDLEUDRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3259-38-9 |
Source
|
Record name | 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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